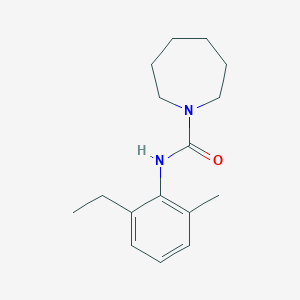
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist of the delta opioid receptor, which is responsible for mediating pain relief, mood regulation, and reward processing. SNC80 has been extensively studied for its potential use in the treatment of chronic pain and addiction, and its unique pharmacological profile makes it a promising candidate for further research.
Mecanismo De Acción
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide exerts its effects by binding to and activating the delta opioid receptor, which is primarily located in the peripheral nervous system. Activation of this receptor leads to the inhibition of pain signaling pathways and the release of endogenous opioids, which further enhance pain relief. Unlike traditional opioids, N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide does not activate the mu opioid receptor, which is responsible for the majority of the side effects associated with opioid use, such as respiratory depression, constipation, and addiction.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of pain signaling pathways, the release of endogenous opioids, and the modulation of mood and reward processing. It has also been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide for lab experiments is its highly selective agonism of the delta opioid receptor, which allows for more precise manipulation of this receptor than traditional opioids. However, N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide is also highly lipophilic, which can make it difficult to work with in certain experimental settings. Additionally, its unique pharmacological profile may make it less effective in certain types of pain or addiction, and further research is needed to fully understand its potential limitations.
Direcciones Futuras
There are a number of potential future directions for research on N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide. One area of interest is the development of novel drug delivery systems that can improve the pharmacokinetics and pharmacodynamics of N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide. Another area of interest is the investigation of N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide in combination with other drugs, such as nonsteroidal anti-inflammatory drugs or other opioids, to determine if it can enhance their pain-relieving properties or reduce their side effects. Finally, there is a need for further research on the safety and efficacy of N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide in human clinical trials, to determine its potential as a treatment for chronic pain and addiction.
Métodos De Síntesis
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most commonly used methods involves the reaction of 2-ethyl-6-methylphenylamine with 1,4-dibromobutane, followed by cyclization with sodium hydride and treatment with acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide has been extensively studied for its potential use in the treatment of chronic pain and addiction. It has been shown to be highly effective in reducing pain in animal models of chronic pain, and its unique pharmacological profile makes it less prone to abuse and addiction than traditional opioids. N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-14-10-8-9-13(2)15(14)17-16(19)18-11-6-4-5-7-12-18/h8-10H,3-7,11-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMLXRIBECATHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7512023.png)


![1-[4-(2,3-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512041.png)


![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)



![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)